molecular formula C10H18O3 B6268173 ethyl 2-formyl-4,4-dimethylpentanoate CAS No. 1378994-53-6

ethyl 2-formyl-4,4-dimethylpentanoate

Cat. No.: B6268173
CAS No.: 1378994-53-6
M. Wt: 186.2
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Description

Ethyl 2-formyl-4,4-dimethylpentanoate is an ester derivative featuring a formyl group (-CHO) at the C2 position and two methyl groups at the C4 position of a pentanoate backbone. This compound is of interest in organic synthesis due to the reactivity of the formyl group, which enables nucleophilic additions, condensations, and further derivatization.

Properties

CAS No.

1378994-53-6

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

85

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The hydroxymethyl precursor is dissolved in dichloromethane (DCM) at room temperature. DMP (1.5–2.0 equivalents) is added gradually to avoid exothermic side reactions. The mixture is stirred for 1 hour, during which the alcohol undergoes oxidation to the aldehyde. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted using DCM. Purification via column chromatography (silica gel, petroleum ether:ethyl acetate = 3:1) yields this compound as a yellow oil.

The mechanism involves DMP acting as a hypervalent iodine reagent, facilitating the two-electron oxidation of the alcohol. The reaction proceeds via a cyclic iodinane intermediate, which abstracts a hydride from the hydroxymethyl group, resulting in the aldehyde.

Multi-Step Synthesis via Amino Ester Intermediate

An alternative route involves ethyl 2-amino-4,4-dimethylpentanoate as a starting material. This method, though more complex, highlights the versatility of amino esters in constructing functionalized aldehydes.

Step 1: Coupling with (E)-4-Hydroxybut-2-enoic Acid

Ethyl 2-amino-4,4-dimethylpentanoate is reacted with (E)-4-hydroxybut-2-enoic acid in dimethylformamide (DMF) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as coupling agents. The reaction forms (E)-ethyl 2-(4-hydroxybut-2-enamido)-4,4-dimethylpentanoate, which is extracted with dichloromethane and purified via chromatography.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane, yielding (E)-ethyl 2-(4-(tert-butyldimethylsilyloxy)but-2-enamido)-4,4-dimethylpentanoate. This step prevents undesired side reactions during subsequent transformations.

Step 3: Cyclization and Oxidation

A rhodium-catalyzed cyclization with 1-methyl-4-(prop-1-ynyl)benzene generates a pyridinone intermediate. Hydrolysis of the silyl ether followed by oxidation with DMP introduces the formyl group. While this pathway is tailored for a more complex derivative, the oxidation step mirrors the direct method described in Section 1.

Comparative Analysis of Preparation Methods

ParameterOxidation via DMPMulti-Step Synthesis
Starting Material Hydroxymethyl precursorAmino ester + acid
Reaction Steps 14
Yield ~80–90% (inferred)64% (reported)
Purification Column chromatographyMultiple extractions
Scalability HighModerate
Cost Efficiency Moderate (DMP cost)Low (bulk reagents)

The direct oxidation method offers simplicity and high efficiency, making it preferable for large-scale production. In contrast, the multi-step approach provides modularity for introducing additional functional groups but suffers from lower overall yields.

Challenges and Optimization Strategies

Oxidation Side Reactions

Over-oxidation to the carboxylic acid is a risk if reaction times exceed 1 hour. This is mitigated by strict temperature control (20–25°C) and stoichiometric DMP usage.

Purification Difficulties

The aldehyde’s sensitivity to silica gel necessitates careful choice of eluents. A 3:1 petroleum ether:ethyl acetate ratio minimizes decomposition during chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-formyl-4,4-dimethylpentanoic acid.

    Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.

    Substitution: Corresponding amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-4,4-dimethylpentanoate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-formyl-4,4-dimethylpentanoate with structurally related compounds:

Compound Name Substituent at C2 Molecular Formula Molecular Weight Key Spectral Data Synthesis Method Applications
This compound Formyl (-CHO) C₁₀H₁₆O₃ 184.23 Inferred: ¹H NMR δ ~9.8 (CHO proton), ¹³C NMR δ ~200 (C=O) Likely via oxidation of hydroxymethyl precursor (e.g., using PCC or Dess-Martin periodinane) Intermediate for aldehydes in drug synthesis, condensation reactions
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate Hydroxymethyl (-CH₂OH) C₁₀H₂₀O₃ 188.26 ¹H NMR: δ 1.21 (s, 9H, C(CH₃)₂), 3.72 (s, 3H, OCH₃), 5.14 (s, 2H, CH₂O) Esterification or reduction of diazo precursors Precursor for formyl derivatives; used in chiral synthesis
Ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate Diazo (-N₂) & hydroxyl C₉H₁₄N₂O₃ 198.22 ¹H NMR: δ 0.94–1.28 (d, CH₃), 4.21–4.30 (m, CH₂O), 2.79 (br, OH) MgI₂-etherate-promoted aldol addition of acyldiazomethane with aldehydes Cycloaddition reactions, synthesis of heterocycles
(R)-Ethyl 3-amino-4,4-dimethylpentanoate Amino (-NH₂) C₉H₁₉NO₂ 173.25 Inferred: ¹H NMR δ ~1.5 (NH₂, broad), 3.3–3.5 (CH₂NH₂) Amination of ester precursors using TfOH in DCM Peptide synthesis, chiral building blocks
Ethyl 5-benzyloxymethoxy-2,2-difluoro-4,4-dimethylpentanoate Difluoro & benzyloxymethoxy C₁₈H₂₄F₂O₅ 358.38 ¹H NMR: δ 7.34–7.29 (Ar-H), 5.14 (s, CH₂O), 3.72 (s, OCH₃) Acid-catalyzed esterification with benzyloxymethyl groups Bryostatin analogs, antiviral agents

Spectroscopic Distinctions

  • Formyl vs. Hydroxymethyl: The formyl group’s ¹H NMR signal (~9.8 ppm) and ¹³C NMR carbonyl peak (~200 ppm) are absent in the hydroxymethyl analog, which instead shows broad -OH signals (~2.5 ppm) and CH₂OH resonances .
  • Diazo vs. Amino derivatives display broad NH₂ peaks in NMR and IR N-H stretches (~3300 cm⁻¹) .

Q & A

Q. What are the common synthetic routes for ethyl 2-formyl-4,4-dimethylpentanoate?

this compound can be synthesized via diazo compound intermediates or aldol addition reactions. For example, diazo esters like (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate are prepared through condensation reactions, yielding ~42% under optimized conditions . Alternatively, MgI₂-etherate-promoted aldol additions between acyldiazomethanes and aldehydes offer a pathway to structurally related β-hydroxy esters, which can be oxidized to formyl derivatives . Key steps include diazo transfer, purification via column chromatography, and spectroscopic validation (¹H/¹³C NMR).

Q. How is this compound characterized spectroscopically?

Characterization relies on ¹H NMR , ¹³C NMR , and HRMS. For example:

  • ¹H NMR (CDCl₃): Peaks at δ 1.21 (s, 9H, C(CH₃)₃), 3.72 (s, 3H, OCH₃), and 5.14 (s, 2H, OCH₂Ph) confirm branching and ester/aldehyde groups .
  • ¹³C NMR : Signals at δ 165.4 (ester C=O) and 150.0 (imine C=N) validate functional groups .
  • HRMS : [M+H]⁺ peaks (e.g., m/z 290.1510) confirm molecular weight .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral ProPhenol ligands (e.g., (S)-ProPhenol) enable stereocontrol in aldol reactions. For example, using (2S,3R)-configured catalysts with pivaldehyde and molecular sieves in toluene achieves diastereomeric ratios >20:1 . Reaction optimization includes:

  • Catalyst loading (0.1 equiv) and solvent choice (toluene).
  • Monitoring enantiomeric excess (ee) via chiral HPLC.
  • Adjusting temperature to suppress racemization.

Q. What challenges arise in handling diazo intermediates during synthesis?

Diazo compounds (e.g., ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate) are thermally unstable and explosive. Key precautions include:

  • Synthesizing diazo derivatives at low temperatures (<0°C) .
  • Avoiding concentrated solutions or rapid heating.
  • Using inert atmospheres (N₂/Ar) during purification .

Q. How can reaction conditions be optimized to improve yield and purity?

Comparative analysis of methods reveals trade-offs:

Method YieldKey ConditionsReference
Diazo condensation42%RT, 24h, column chromatography
MgI₂-etherate aldol62%0°C, 12h, solvent: CH₂Cl₂
  • Variables : Solvent polarity, catalyst loading, and reaction time.
  • Contradictions : Higher yields in aldol methods vs. lower stability of diazo intermediates.

Q. How can stereochemical outcomes in derivatives be analyzed?

Stereoisomers are resolved via:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing syn/anti aldol adducts) .
  • X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
  • Chiral derivatization : Using Mosher’s acid to assign ee values .

Safety and Handling

  • Storage : Keep under -20°C in inert atmosphere to prevent decomposition .
  • Hazards : Flammable (flash point 74.1°C); avoid inhalation (H335) and skin contact (H314) .

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